Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
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Overview
Description
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that belongs to the family of cyclopropanecarboxaldehydes. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mechanism Of Action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that it acts as an electrophile and reacts with nucleophiles to form cyclopropanes. This reaction is believed to be catalyzed by Lewis acids.
Biochemical And Physiological Effects
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported that it exhibits moderate cytotoxicity against various cancer cell lines. Additionally, it has been reported to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) in lab experiments is its high purity and good yield. Additionally, it is a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity, which requires proper handling and disposal.
Future Directions
There are several future directions for the research and application of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI). One of the most promising directions is the development of new synthetic methods for the production of this compound. Additionally, the potential applications of this compound in drug discovery and agrochemicals should be further explored. Finally, the biochemical and physiological effects of this compound should be studied in more detail to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) can be achieved through several methods. One of the most common methods is the reaction between cyclopropanecarboxylic acid and 1-hexenyl magnesium bromide in the presence of a catalyst. This method yields a high purity product with a good yield. Other methods include the reaction between cyclopropanecarboxylic acid and 1-hexene in the presence of a strong acid catalyst or the reaction between cyclopropanecarboxylic acid and 1-hexenyl lithium in the presence of a chiral ligand.
Scientific Research Applications
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been used in the synthesis of chiral cyclopropanes, which have potential applications in drug discovery.
properties
CAS RN |
197579-06-9 |
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Product Name |
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2S)-2-[(E)-hex-1-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1 |
InChI Key |
RBMROWIDLAREAW-GMCFVEKCSA-N |
Isomeric SMILES |
CCCC/C=C/[C@@H]1C[C@@H]1C=O |
SMILES |
CCCCC=CC1CC1C=O |
Canonical SMILES |
CCCCC=CC1CC1C=O |
synonyms |
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]- (9CI) |
Origin of Product |
United States |
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